molecular formula C10H14N2O2 B8659043 2-Hydroxymethyl-4-(pyridin-2-yl)morpholine

2-Hydroxymethyl-4-(pyridin-2-yl)morpholine

Cat. No. B8659043
M. Wt: 194.23 g/mol
InChI Key: HCTVJUKTZLQYRZ-UHFFFAOYSA-N
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Patent
US05919782

Procedure details

The title compound (33.0 g, 72%) was prepared as a thick liquid from 2-chloropyridine (54.32 g) and 2-hydroxymethyl morpholine (28.0 g) by a similar procedure to that described in preparation 1.
Quantity
54.32 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[OH:8][CH2:9][CH:10]1[O:15][CH2:14][CH2:13][NH:12][CH2:11]1>>[OH:8][CH2:9][CH:10]1[O:15][CH2:14][CH2:13][N:12]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:11]1

Inputs

Step One
Name
Quantity
54.32 g
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
Quantity
28 g
Type
reactant
Smiles
OCC1CNCCO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in preparation 1

Outcomes

Product
Name
Type
product
Smiles
OCC1CN(CCO1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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